REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[OH:12]O.[Cl-].[Na+].CS(O)(=O)=O.[CH2:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1>O.C(#N)C.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].CS(O)(=O)=O>[CH:21]1([O:12][N:3]2[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]2([CH3:11])[CH3:1])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:2.3,8.9.10.11.12,13.14|
|
Name
|
ferric chloride hexahydrate
|
Quantity
|
0.178 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.205 g
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)O)(C)C)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
12.11 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.265 g
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.108 g
|
Type
|
catalyst
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
ferric chloride hexahydrate
|
Quantity
|
0.528 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.628 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.22 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ferric chloride hexahydrate
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.206 g
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
36.5 (± 1.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated at 35-38° C. for an additional 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted twice with a mixture of cyclohexane and acetonitrile
|
Type
|
ADDITION
|
Details
|
To the combined organic layers are added cyclohexane and acetonitrile
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to near reflux
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux (60° C.)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
ADDITION
|
Details
|
is added
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)ON1C(CC(CC1(C)C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.07 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |